molecular formula C24H26Br2N4O4 B14119139 Tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate

Tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate

Cat. No.: B14119139
M. Wt: 594.3 g/mol
InChI Key: WTMAVGZRPNBQSR-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate are chemical compounds that belong to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science. These compounds are characterized by the presence of a bromine atom at the 5-position of the indazole ring and a tert-butyl ester group at either the 1- or 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromoindazole-1-carboxylate typically involves the bromination of indazole followed by esterification. A common synthetic route includes the bromination of indazole using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 5-bromoindazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-bromoindazole-1-carboxylate.

For tert-butyl 5-bromoindazole-2-carboxylate, the synthetic route is similar but involves the esterification at the 2-position. The reaction conditions are generally mild, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while hydrolysis of the ester group results in the formation of 5-bromoindazole-1-carboxylic acid or 5-bromoindazole-2-carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate have several applications in scientific research:

    Medicinal Chemistry: These compounds are used as intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: They serve as probes in biological assays to study enzyme activity and receptor binding.

    Materials Science: These compounds are used in the synthesis of organic semiconductors and other advanced materials.

    Chemical Biology: They are employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate depends on their specific application. In medicinal chemistry, these compounds often act as inhibitors of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindazole: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.

    Tert-butyl 5-chloroindazole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Tert-butyl 5-fluoroindazole-1-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate are unique due to the presence of both the bromine atom and the tert-butyl ester group. This combination imparts specific chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, making them valuable intermediates in drug discovery and materials science.

Properties

Molecular Formula

C24H26Br2N4O4

Molecular Weight

594.3 g/mol

IUPAC Name

tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate

InChI

InChI=1S/2C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14-15;1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h2*4-7H,1-3H3

InChI Key

WTMAVGZRPNBQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=C(C=CC2=N1)Br.CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

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